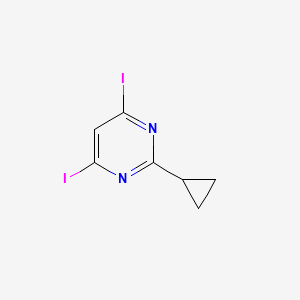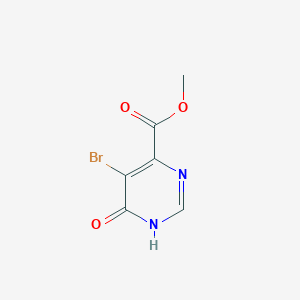
2-Cyclopropyl-4,6-diiodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4,6-diiodopyrimidine is a heterocyclic organic compound with the molecular formula C₇H₆I₂N₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two iodine atoms at positions 4 and 6, and a cyclopropyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,6-diiodopyrimidine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2-cyclopropylpyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds through the formation of an intermediate diiodopyrimidine, which is then isolated and purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4,6-diiodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclopropyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be of interest in medicinal chemistry.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate, triphenylphosphine, and boronic acids are commonly used in cross-coupling reactions to introduce various substituents at positions 4 and 6.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling with phenylboronic acid would yield 2-cyclopropyl-4,6-diphenylpyrimidine, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4,6-diiodopyrimidine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4,6-diiodopyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The presence of the iodine atoms and the cyclopropyl group can enhance binding affinity and selectivity for specific molecular targets. The compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of iodine. It may have different reactivity and biological activity due to the difference in halogen size and electronegativity.
2-Cyclopropyl-4,6-dibromopyrimidine: Similar in structure but with bromine atoms instead of iodine. It may exhibit different chemical and biological properties.
2-Cyclopropyl-4,6-difluoropyrimidine: Similar in structure but with fluorine atoms instead of iodine. It may have different pharmacokinetic and pharmacodynamic properties.
Uniqueness
2-Cyclopropyl-4,6-diiodopyrimidine is unique due to the presence of iodine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The cyclopropyl group also contributes to its unique chemical properties, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H6I2N2 |
|---|---|
Peso molecular |
371.94 g/mol |
Nombre IUPAC |
2-cyclopropyl-4,6-diiodopyrimidine |
InChI |
InChI=1S/C7H6I2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
ZAWSIFLSZAOWQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=N2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)








